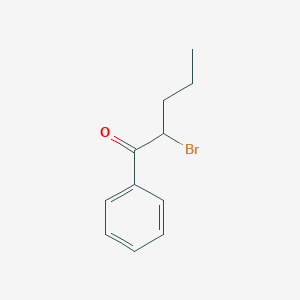

2-Bromo-1-phenyl-pentan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQFMNXQYSTQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443789 | |

| Record name | 2-bromo-1-phenyl-pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49851-31-2 | |

| Record name | 2-bromo-1-phenyl-pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-phenyl-pentan-1-one CAS number 49851-31-2

An In-depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one (CAS: 49851-31-2)

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound, also known as α-Bromovalerophenone, is an aromatic haloketone.[1] Its structure features a pentanone backbone with a bromine atom at the alpha-carbon (C2) and a phenyl group attached to the carbonyl carbon (C1).[1] This compound is primarily a synthetic, man-made substance with no known natural sources.[2]

Nomenclature & Identifiers:

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 241.12 g/mol | [1][3][7] |

| Appearance | Bright yellow oily liquid | [1][5][8][9] |

| Boiling Point | 94–96 °C at 0.25 Torr; 282.3±13.0 °C at 760 mmHg | [1][5][8][9][10][11][12][13] |

| Density | ~1.310 g/cm³ | [1][5][8][9][11][12] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform. | [2][4][14] |

| XLogP3 | 3.7 | [1][2] |

| Flash Point | 42.5 ± 7.2 °C | [10][13] |

| Topological Polar Surface Area | 17.1 Ų | [2][3] |

Spectroscopic Data

Structural confirmation of this compound relies on various spectroscopic techniques. Key spectral features are outlined below.

| Technique | Characteristic Features | Source(s) |

| ¹H NMR | Aromatic protons appear as a multiplet in the range of δ ~7.3–7.5 ppm. The proton adjacent to the carbonyl group appears around δ ~2.5–3.0 ppm. | [1] |

| ¹³C NMR | The bromine atom deshields the adjacent carbon, resulting in a signal at approximately δ ~30–40 ppm. | [1] |

| Infrared (IR) | A strong absorption band around 1700 cm⁻¹ confirms the presence of the ketone carbonyl (C=O) group. | [1] |

| Mass Spectrometry | The exact mass is approximately 240.015 Da. The mass spectrum displays characteristic isotopic peaks for bromine (m/z 240 and 242). GC-MS is commonly used for purity analysis. | [1][3] |

Synthesis and Reactivity

This compound is typically synthesized via the bromination of its precursor, 1-phenyl-pentan-1-one (valerophenone).[1][15] Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1][2] The reactivity of this compound is dominated by its two functional groups: the electrophilic carbon attached to the bromine and the carbonyl group. The bromine atom can be readily displaced in nucleophilic substitution (Sₙ2) reactions, making it a versatile building block.[1][5]

Experimental Protocol: Synthesis via Bromination

This protocol describes the synthesis of this compound from valerophenone.[5][8][9][15]

Materials:

-

1-phenyl-pentan-1-one (Valerophenone) (16.2 g, 0.1 mol)

-

Sodium Bromide (NaBr) (30.9 g, 0.3 mol)

-

30% Hydrochloric Acid (HCl) (24 g, 0.2 mol)

-

30% Hydrogen Peroxide (H₂O₂) (19 g, 0.15 mol)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Saturated Saline (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

500 mL Round Bottom Flask

Procedure:

-

Reaction Setup: To a 500 mL round bottom flask at room temperature, add 1-phenyl-pentan-1-one (16.2 g) and sodium bromide (30.9 g). Stir the mixture to ensure it is evenly distributed.[8][9][15]

-

Acidification: Add 30% hydrochloric acid (24 g) to the flask.[8][9][15]

-

Bromination: Slowly add 30% hydrogen peroxide (19 g) dropwise to the stirred mixture.[8][9][15]

-

Reaction: Continue stirring the reaction mixture for 1-2 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[5][8][9][15]

-

Work-up: Once the reaction is complete, stop stirring and allow the mixture to separate into layers.[8][9][15]

-

Washing: Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated saline solution. Combine the organic phases.[8][9][15]

-

Drying and Isolation: Dry the combined organic phase over anhydrous magnesium sulfate. Concentrate the solution to obtain the final product, which is a bright yellow oily liquid.[8][9][15]

Expected Outcome:

-

Product: α-Bromovalerophenone (this compound)

-

Yield: ~95%[15]

-

Purity: ~98% (as determined by HPLC)[15]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is a valuable intermediate in various synthetic applications due to its reactive nature.[5][16]

-

Pharmaceutical Synthesis: It serves as a crucial building block for producing a range of pharmaceutical agents.[5][8][9][16] Its structure is a starting point for synthesizing central nervous system agents and beta-adrenergic receptor antagonists used in treating heart conditions.[2][16]

-

Heterocyclic Chemistry: The compound is used to synthesize heterocyclic compounds such as pyridines, pyrimidines, and thiophenes, which are important scaffolds in many pharmaceuticals.[1][5][8][9]

-

Polymer Science: It is employed in the synthesis of polymers like polyacrylonitrile (B21495) and polyvinyl chloride.[1][8][9]

-

Precursor for Controlled Substances: It is known to be a precursor for the synthesis of psychotropic substances of the cathinone (B1664624) series, such as α-PVP and pentedrone.[17]

Applications and Reactivity Diagram

Caption: Key reactions and applications of this compound.

Safety and Handling

This compound is considered moderately toxic and requires careful handling to avoid exposure.[2][18]

-

Hazards: The compound can cause skin and eye irritation upon direct contact.[18] It is classified as a skin irritant and a possible mutagen.[19] Prolonged or repeated exposure may lead to irritation of the respiratory tract.[2]

-

Personal Protective Equipment (PPE): When handling this chemical, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Handling: All work should be conducted in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[18] Use spark-proof tools and take precautionary measures against static discharge.[20]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[18][19][21] The recommended storage temperature is between 2°C and 8°C (35.6°F to 46.4°F) to maintain chemical stability.[18][21]

-

Spills: In case of a spill, contain the area and clean it up using an inert absorbent material.[18][20] Dispose of waste according to approved procedures.[20] Always consult the Safety Data Sheet (SDS) for complete handling information.[18]

References

- 1. This compound | 49851-31-2 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 49851-31-2: 2-bromo-1-phenylpentan-1-one | CymitQuimica [cymitquimica.com]

- 5. Buy this compound | 49851-31-2 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | 49851-31-2 [chemicalbook.com]

- 9. This compound CAS#: 49851-31-2 [m.chemicalbook.com]

- 10. 2-Bromo-1-phenyl-1-pentanone | CAS#:49851-31-2 | Chemsrc [chemsrc.com]

- 11. chembk.com [chembk.com]

- 12. This compound CAS 49851-31-2 Aromatic the most popular in China -Hebei Kaiyang Trading Co., Ltd. [kaiyangpmk.com]

- 13. 49851-31-2 this compound [akpsho.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. bloomtechz.com [bloomtechz.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. bloomtechz.com [bloomtechz.com]

- 19. gauranginternational.co.in [gauranginternational.co.in]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. bloomtechz.com [bloomtechz.com]

physical and chemical properties of 2-Bromo-1-phenyl-pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-1-phenyl-pentan-1-one, a versatile synthetic intermediate. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on its role as a precursor to potentially bioactive compounds.

Core Compound Properties

This compound, also known as α-bromovalerophenone, is an aromatic ketone distinguished by a bromine atom at the alpha position to the carbonyl group.[1][2][3] This structural feature imparts significant reactivity, making it a valuable building block in various chemical transformations.[1]

Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a yellow oily liquid at room temperature, though some sources describe it as a white crystalline powder, which is consistent with its reported melting point being close to ambient temperatures.[1][4][5] It is largely insoluble in water but soluble in common organic solvents like methanol, ethanol, acetone, and chloroform.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO | [1][3] |

| Molecular Weight | 241.12 g/mol | [1][3] |

| CAS Number | 49851-31-2 | [1] |

| Appearance | Bright yellow oily liquid or white crystalline powder | [1][4][6] |

| Melting Point | 32-34 °C | |

| Boiling Point | 94-96 °C at 0.25 Torr; 282.3 ± 13.0 °C at 760 mmHg | [2][7] |

| Density | Approximately 1.310 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, hexane, dichloromethane | [5] |

| XLogP3 | 3.7 | [8] |

| Exact Mass | 240.01498 Da | [7][8] |

Spectral Data Summary

| Technique | Key Features | Source(s) |

| ¹H NMR | Aromatic protons (multiplet, ~7.3–7.5 ppm), Ketone carbonyl proton (singlet, ~2.5–3.0 ppm) | [1] |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Carbon bearing bromine (~30-40 ppm) | [1] |

| IR Spectroscopy | Strong carbonyl (C=O) stretch (~1700 cm⁻¹) | [1] |

| Mass Spectrometry | Molecular ion peaks at m/z 240 and 242 (due to bromine isotopes) | [1] |

Chemical Synthesis and Reactivity

This compound is primarily synthesized via the bromination of 1-phenyl-pentan-1-one (valerophenone). Its reactivity is dominated by the electrophilic nature of the carbon bearing the bromine atom and the carbonyl group, making it susceptible to nucleophilic attack and a versatile precursor for a range of derivatives.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the bromination of valerophenone (B195941) using sodium bromide and hydrogen peroxide.

Materials:

-

1-phenyl-pentan-1-one (Valerophenone)

-

Sodium Bromide (NaBr)

-

30% Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Saturated Brine (NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.

-

Stir the mixture at room temperature and add 24 g (0.2 mol) of 30% hydrochloric acid.

-

Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the stirring mixture.

-

Continue stirring the reaction mixture for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, stop stirring and allow the layers to separate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a bright yellow oily liquid.

This method typically yields the product with a purity of around 98% (as determined by HPLC).

Biological Significance and Applications

This compound is not known for its direct biological activity. Instead, its significance lies in its role as a key intermediate in the synthesis of molecules with potential therapeutic applications.

Precursor to Bioactive Molecules

Research has indicated that derivatives of this compound exhibit interesting biological activities. It serves as a precursor for the synthesis of:

-

Antimicrobial agents: Some derivatives have shown activity against a range of bacteria and fungi.

-

KDM1A (LSD1) inhibitors: It has been used in the preparation of substituted imidazole (B134444) derivatives that show inhibitory activity against the histone demethylase KDM1A, which is a target in cancer therapy.

The following diagram illustrates the logical relationship of this compound as a synthetic precursor.

Experimental Protocols for Derivative Screening

Given its role as a synthetic intermediate, the following are generalized protocols for screening the biological activity of compounds derived from this compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9]

Materials:

-

Synthesized derivative of this compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include positive and negative control wells on each plate.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol: KDM1A (LSD1) Enzyme Inhibition Assay (Fluorescence-based)

This protocol describes a method to assess the inhibitory activity of a compound against the KDM1A enzyme.[10]

Materials:

-

Synthesized derivative of this compound

-

Recombinant human KDM1A (LSD1) enzyme

-

KDM1A substrate (e.g., a di-methylated histone H3 peptide)

-

Assay buffer

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Known KDM1A inhibitor (positive control)

-

Black 96-well or 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the diluted compounds to the wells of the microplate.

-

Add the KDM1A enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate and the HRP/Amplex Red detection mix.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

The following diagram illustrates a general workflow for screening the biological activity of derivatives.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While it does not appear to have direct biological applications, its utility as a precursor for compounds with potential antimicrobial and anticancer (via KDM1A inhibition) activities is evident. This guide provides essential data and protocols to aid researchers in the exploration and utilization of this compound in their drug discovery and development endeavors. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 49851-31-2 | Benchchem [benchchem.com]

- 2. This compound | 49851-31-2 [chemicalbook.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromovalerophenone: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 6. This compound-Pharmceutical Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]

- 7. 2-Bromo-1-phenyl-1-pentanone | CAS#:49851-31-2 | Chemsrc [chemsrc.com]

- 8. This compound | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Assessment of antimicrobial activity [protocols.io]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one

This technical guide provides a comprehensive overview of 2-Bromo-1-phenyl-pentan-1-one, a key intermediate in organic and pharmaceutical chemistry. The document details its molecular structure, physicochemical properties, and a representative synthesis protocol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known as 2-bromovalerophenone, is a brominated aromatic ketone.[1] Its structure consists of a pentanone chain with a phenyl group attached to the first carbon (C1) and a bromine atom at the second carbon (C2).[1][2][3] This compound is typically a bright yellow oily liquid at room temperature.[1][4][5]

The core molecular structure comprises a central carbonyl group, an adjacent bromine atom which makes the alpha-carbon electrophilic, and a phenyl ring. This arrangement of functional groups is pivotal to its reactivity, particularly in nucleophilic substitution reactions.

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO | [1][4][5][6] |

| Molecular Weight | 241.12 g/mol | [1][5][7] |

| CAS Number | 49851-31-2 | [1][5] |

| Appearance | Bright yellow oily liquid | [1][4] |

| Boiling Point | 94–96 °C at 0.25 Torr | [1][4][6] |

| Density | Approximately 1.310 g/cm³ | [1][4] |

| Exact Mass | 240.01498 Da | [7] |

| XLogP3 | 3.7 | [1][7] |

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the bromination of 1-phenyl-1-pentanone. The following is a representative experimental protocol:

-

Reactant Preparation: In a reaction flask at room temperature, 16.2 g (0.1 mol) of 1-phenyl-1-pentanone and 30.9 g (0.3 mol) of sodium bromide are combined and stirred until evenly mixed.[4]

-

Acidification: To the mixture, 24 g (0.2 mol) of 30% hydrochloric acid is added.[4]

-

Oxidation and Bromination: 19 g (0.15 mol) of hydrogen peroxide is added dropwise to the stirring mixture. The reaction is allowed to proceed for 1-2 hours.[4]

-

Workup: Once the reaction is complete, stirring is ceased, and the mixture is allowed to separate into layers. The organic layer is washed sequentially with a saturated sodium carbonate solution and a saturated saline solution.[4]

-

Purification: The organic phases are combined, concentrated, and dried to yield the final product, this compound, as a bright yellow oily liquid.[4]

Chemical Reactivity and Applications

The presence of both a carbonyl group and a bromine atom makes this compound a versatile reagent in organic synthesis.[1] It serves as a precursor for the synthesis of various pharmaceuticals, including psychoactive substances, and heterocyclic compounds such as pyridines and pyrimidines.[1][4] Its reactivity also allows for its use in polymer synthesis.[1][4] Key reactions include:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by nucleophiles.

-

Reduction: The carbonyl group can be reduced to a hydroxyl group.

-

Oxidation: The compound can be oxidized to form a carboxylic acid.[1]

Visualization of Molecular Structure

The following diagram illustrates the key functional groups and their connectivity in the this compound molecule.

References

- 1. This compound | 49851-31-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 49851-31-2 [chemicalbook.com]

- 5. This compound CAS#: 49851-31-2 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-1-phenyl-pentan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-1-phenyl-pentan-1-one (CAS No: 49851-31-2). The information presented herein is crucial for the accurate identification, characterization, and quality control of this important synthetic intermediate in research and pharmaceutical development.

Molecular Structure and Properties

This compound is a halogenated ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol .[1] Its structure consists of a phenyl group attached to a pentanone backbone, with a bromine atom substituted at the alpha-carbon (position 2) relative to the carbonyl group. This compound is typically a bright yellow oily liquid.[1][2]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring typically appear as a multiplet in the downfield region (δ ~7.3–7.5 ppm).[1] The proton at the chiral center (C2), being adjacent to both the bromine atom and the carbonyl group, is deshielded and would likely appear as a triplet. The methylene (B1212753) and methyl protons of the propyl chain will exhibit characteristic multiplets in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C1) is expected to have a chemical shift in the downfield region, typical for ketones. The carbon atom bonded to the bromine (C2) will also be significantly deshielded, with an expected chemical shift in the range of δ ~30–40 ppm.[1] The aromatic carbons will show a series of peaks in the aromatic region.

Table 1: Predicted NMR Spectroscopic Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H | ~7.3-7.5 (m) | ~128-134 |

| C=O | - | ~195-205 |

| CH-Br | Triplet | ~30-40 |

| CH₂ | Multiplet | - |

| CH₂ | Multiplet | - |

| CH₃ | Triplet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).[1]

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1700 | Strong |

| C-H (Aromatic) | ~3000-3100 | Medium-Weak |

| C-H (Aliphatic) | ~2850-3000 | Medium |

| C-Br | ~500-600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of similar intensity.[1]

Table 3: Expected Mass Spectrometry Data

| m/z | Assignment |

| 240/242 | [M]⁺ (Molecular ion) |

| 161 | [M-Br]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides essential spectroscopic data and protocols for the characterization of this compound. Adherence to these guidelines will ensure the reliable identification and use of this compound in further research and development activities.

References

A Technical Guide to the Solubility of 2-Bromo-1-phenyl-pentan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-phenyl-pentan-1-one (CAS No. 49851-31-2), an important intermediate in organic and pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating qualitative solubility information from various sources and presenting a detailed experimental protocol for the precise quantitative determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction

This compound, also known as α-bromovalerophenone, is a key synthetic intermediate.[1] Its utility in the synthesis of a variety of compounds, including pharmaceuticals, necessitates a thorough understanding of its physical and chemical properties, particularly its solubility in common organic solvents.[2][3] Solubility is a critical parameter for reaction setup, purification processes, and formulation development. This guide summarizes the available qualitative solubility data and provides a robust experimental protocol for researchers to determine quantitative solubility in solvents relevant to their specific applications.

Physicochemical Properties

This compound is typically described as a bright yellow oily liquid at room temperature.[2][3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO | [2] |

| Molecular Weight | 241.12 g/mol | [5] |

| Boiling Point | 94–96 °C (at 0.25 Torr) | [2][3] |

| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [2][3] |

Qualitative Solubility Profile

Based on available literature, this compound is a hydrophobic compound that is insoluble in water but soluble in a variety of common organic solvents.[1] This is consistent with the "like dissolves like" principle, as the molecule possesses both a nonpolar phenyl group and a pentanone chain, along with the polarizable carbon-bromine and carbonyl groups.

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in the literature.

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [4][6] |

| Methanol | Slightly Soluble | [1][4][6] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Isopropanol | Soluble | [1] |

| Hexane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Water | Insoluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic solubility of a compound.[7]

Materials

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solute should be visible as a separate phase to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, expressed in units such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound CAS#: 49851-31-2 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic nature of alpha-bromo ketones

An In-depth Technical Guide on the Electrophilic Nature of Alpha-Bromo Ketones for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent (the α-carbon) to a carbonyl group.[1] This specific structural arrangement confers a high degree of reactivity, establishing them as exceptionally versatile intermediates in organic synthesis and as valuable scaffolds in medicinal chemistry.[1] The electrophilic character of the α-carbon, which is activated by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, makes it highly susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation for their widespread use in constructing complex molecular architectures and in the pioneering development of targeted covalent inhibitors for various enzymes.[1][2]

This technical guide offers a comprehensive examination of the synthesis, reactivity, and applications of alpha-bromo ketones, with a particular emphasis on their critical role in drug discovery and development.

Synthesis of Alpha-Bromo Ketones

The preparation of alpha-bromo ketones is primarily achieved through the direct α-bromination of ketones, a method that can be performed under either acidic or basic conditions. The choice of conditions influences the reaction mechanism and regioselectivity.

Direct α-Bromination of Ketones

Acid-Catalyzed Bromination: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which facilitates tautomerization to the more nucleophilic enol form.[1][3][4] This enol then attacks molecular bromine in an electrophilic addition step.[4][5] The formation of the enol is the rate-determining step of the reaction.[1][3][6][7] This method is generally regioselective, favoring bromination at the more substituted α-carbon because the more substituted enol is thermodynamically more stable.[3][6]

Base-Mediated Bromination: In the presence of a base, an enolate is formed by deprotonation of the α-carbon. The enolate is a more potent nucleophile than the enol and reacts rapidly with bromine.[1] While this method is often faster than its acid-catalyzed counterpart, it is susceptible to polybromination, particularly with methyl ketones, which can lead to the haloform reaction.[1]

Other Synthetic Methods

Beyond direct bromination of ketones, other methods have been developed, including the bromination of enol acetates, the direct conversion of olefins to α-bromo ketones using reagents like o-iodoxybenzoic acid and tetraethylammonium (B1195904) bromide, and the synthesis from alkynes.[8][9][10]

Summary of Synthetic Methods

The following table summarizes various methods for the synthesis of alpha-bromo ketones.

| Starting Material | Brominating Agent/Reagents | Conditions | Typical Yield | Reference |

| Ketones | Br₂ / Acetic Acid | Acid-catalyzed | Good | [1][6] |

| Ketones | Br₂ / Base | Base-mediated | Variable (polybromination risk) | [1] |

| Olefins | o-Iodoxybenzoic acid / TEAB | Mild | Good | [8] |

| Alkynes | N,N-dibromo-p-toluenesulfonamide | Ambient temperature, catalyst-free | High | [8] |

| Enol Acetates | Bromine | Followed by hydrolysis | 46-90% | [9] |

| Ketones | Pyridinium hydrobromide perbromide | Acetic acid, 90 °C | Good | [11] |

Reactivity and Electrophilic Nature

The principal mode of reactivity for alpha-bromo ketones is as electrophiles in nucleophilic substitution (SN2) reactions.[1] The electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for a diverse range of nucleophiles.[1] This heightened reactivity is central to their utility in synthesizing various functionalized molecules and heterocyclic compounds.[1][2][11]

Computational studies, particularly using Density Functional Theory (DFT), have been crucial in providing a deeper understanding of the reaction mechanisms.[12] These studies allow for the characterization of transition states and the quantification of activation energies, offering insights into the electronic factors that govern their reactivity.[12]

Quantitative Analysis of Electrophilicity

Theoretical calculations provide quantitative data on the . The table below, extrapolated from computational studies, summarizes the calculated activation energies for the SN2 reaction of substituted α-bromoacetophenones with a hydroxide (B78521) ion, illustrating the influence of substituents on reactivity.

| Substituent on Phenyl Ring | Calculated Activation Energy (ΔE‡) in kcal/mol |

| p-OCH₃ (electron-donating) | 18.5 |

| p-H (neutral) | 17.2 |

| p-CN (electron-withdrawing) | 15.8 |

| p-NO₂ (strongly electron-withdrawing) | 14.9 |

| (Data extrapolated from computational studies as presented in reference) |

Applications in Drug Development and Medicinal Chemistry

The pronounced electrophilicity of alpha-bromo ketones makes them ideal "warheads" for designing targeted covalent inhibitors.[1] These inhibitors form a stable, permanent covalent bond with a nucleophilic amino acid residue—such as cysteine, histidine, or lysine—within the active site of a target protein, leading to irreversible inhibition.[1] This mode of action can provide significant advantages in terms of potency and duration of biological effect.

Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are key enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and diabetes.[1] The active site of PTPs contains a highly nucleophilic cysteine residue, making them susceptible to covalent modification by electrophiles like alpha-bromo ketones.[1] By irreversibly inhibiting PTPs, these compounds can modulate critical signaling pathways, such as the JAK/STAT pathway.[1]

Targeting Kinases

Similarly, alpha-bromo ketones are employed as covalent inhibitors of protein kinases. They can be designed to specifically target a cysteine residue in or near the kinase active site, leading to irreversible inhibition and providing a powerful tool for studying kinase biology and developing novel therapeutics.

Reversible Inhibition

Interestingly, alpha-bromo ketones can also act as potent reversible inhibitors. For instance, α-monobrominated ketone derivatives of certain keto acids have been shown to be strong, reversible competitive inhibitors of carboxypeptidase A, where the electrophilic carbonyl carbon is crucial for tight binding.[13]

Visualizations

Reaction Mechanism and Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. alpha-Bromo ketone substrate analogues are powerful reversible inhibitors of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2-Bromo-1-phenyl-pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Bromo-1-phenyl-pentan-1-one, with a particular focus on the reactivity of its carbonyl group. This α-bromo ketone is a versatile intermediate in organic synthesis, valued for its dual reactivity at the α-carbon and the carbonyl carbon.

Physicochemical Properties and Spectroscopic Data

This compound, also known as α-bromovalerophenone, is a yellow oily liquid at room temperature.[1][2][3][4] Its structure, featuring a phenyl ketone with a bromine atom at the adjacent carbon, makes it a potent electrophile at both the carbonyl carbon and the α-carbon.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃BrO | [3][4] |

| Molecular Weight | 241.12 g/mol | [3][4] |

| Appearance | Bright yellow oily liquid | [3][4] |

| Boiling Point | 94–96 °C at 0.25 Torr | [3][4] |

| Density | ~1.310 g/cm³ | [3] |

| CAS Number | 49851-31-2 | [5] |

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural confirmation of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as a multiplet in the δ ~7.3–7.5 ppm range. The methine proton at the α-carbon (adjacent to the bromine and carbonyl) is expected to be deshielded. Protons of the propyl chain will appear in the upfield region. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is expected in the downfield region typical for ketones. The carbon atom bonded to the bromine (C-Br) is deshielded and expected to appear around δ ~30–40 ppm.[1] Aromatic carbons will have signals in the δ ~120-140 ppm range. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretching vibration is expected around 1700 cm⁻¹.[1] Other bands corresponding to C-H stretching of the aromatic ring and alkyl chain, as well as C-Br stretching, will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 241, with a characteristic isotopic peak at m/z 243 of similar intensity due to the presence of the bromine atom.[3] Common fragmentation patterns for ketones include α-cleavage, leading to the loss of the propyl group or the phenyl group. |

Synthesis of this compound

The most common and high-yielding method for the synthesis of this compound is the α-bromination of its precursor, 1-phenyl-pentan-1-one (valerophenone).

Experimental Protocol: α-Bromination of Valerophenone (B195941)

This protocol is adapted from a patented method and has a reported yield of 95%.[5]

Materials:

-

1-phenyl-pentan-1-one (Valerophenone)

-

Sodium bromide (NaBr)

-

30% Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (500 mL)

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.

-

With continuous stirring at room temperature, add 24 g (0.2 mol) of 30% hydrochloric acid.

-

Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.

-

Continue stirring the reaction mixture for 1-2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, stop stirring and allow the layers to separate.

-

Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound as a bright yellow oily liquid.[5]

Purity Analysis: The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC), with reported purities of up to 98%.[5]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity of the Carbonyl Group and α-Carbon

The presence of the electron-withdrawing phenyl group and the adjacent bromine atom significantly influences the reactivity of the carbonyl group in this compound. The primary sites for reaction are the electrophilic carbonyl carbon and the α-carbon bearing the bromine atom.

Nucleophilic Substitution at the α-Carbon

The bromine atom at the α-position is a good leaving group, making this carbon susceptible to nucleophilic attack via an Sₙ2 mechanism. This reactivity is fundamental to its use as a building block in organic synthesis.

Common Nucleophiles and Products:

-

Amines: Reaction with primary or secondary amines yields β-amino ketones, which are important intermediates in medicinal chemistry.[6]

-

Thiols: Thiolates can displace the bromide to form β-thio ketones.

-

Alkoxides: Alkoxides react to form β-alkoxy ketones.

Caption: Mechanism of carbonyl reduction by sodium borohydride.

α-Halo ketones with at least one α'-hydrogen can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. [7][8]For this compound, this would involve the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring opening.

General Reaction Conditions:

-

Base: Sodium hydroxide (B78521) (for carboxylic acid), sodium alkoxide (for ester), or an amine (for amide). [7][8]* Solvent: Typically an alcohol corresponding to the alkoxide base.

Diagram 4: Favorskii Rearrangement Mechanism

Caption: General mechanism of the Favorskii rearrangement.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. [2]One notable application is in the preparation of substituted imidazole (B134444) derivatives that act as inhibitors of histone demethylases, such as Lysine-Specific Demethylase 1 (KDM1A or LSD1). [5]

KDM1A Inhibition and Its Significance

KDM1A is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a modification associated with active gene transcription. [9][10]By removing these methyl marks, KDM1A contributes to gene silencing. [9]Overexpression of KDM1A has been linked to various cancers, where it represses tumor suppressor genes. [9]Therefore, inhibiting KDM1A can lead to the re-expression of these genes, inducing cancer cell differentiation and apoptosis, making it a promising target for cancer therapy. [1][9] Diagram 5: Simplified Signaling Pathway of KDM1A Inhibition

Caption: KDM1A inhibition leads to re-expression of tumor suppressor genes.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its α-carbon and carbonyl group. Its ability to undergo nucleophilic substitutions, reductions, and rearrangements makes it a key building block for complex organic molecules, including potential therapeutic agents targeting epigenetic pathways in cancer. This guide provides a foundational understanding of its chemical properties and reactivity for researchers in organic synthesis and drug discovery.

References

- 1. Dual targeting of KDM1A and antioxidants is an effective anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 49851-31-2 | Benchchem [benchchem.com]

- 4. This compound | 49851-31-2 [chemicalbook.com]

- 5. This compound | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. KDM1A inhibition increases UVA toxicity and enhances photodynamic therapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KDM1A Identified as a Potential Oncogenic Driver and Prognostic Biomarker via Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are KDM1A inhibitors and how do they work? [synapse.patsnap.com]

- 10. KDM1A - Wikipedia [en.wikipedia.org]

stability and storage conditions for 2-Bromo-1-phenyl-pentan-1-one

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-phenyl-pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 49851-31-2). The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as α-bromovalerophenone, is an organic compound widely used in organic synthesis, particularly as a precursor for various pharmaceuticals and fine chemicals.[1][2][3][4] Its reactivity is largely attributed to the presence of a bromine atom adjacent to a carbonyl group.[2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO | [2][5][6] |

| Molecular Weight | 241.12 g/mol | [2][6] |

| Appearance | Colorless to pale yellow oily liquid or solid | [3][6][7] |

| Boiling Point | 94–96 °C at 0.25 Torr | [6] |

| Density | 1.310 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, chloroform, methanol, isopropanol, hexane (B92381), ethyl acetate (B1210297), and dichloromethane. | [3] |

| Storage Temperature | -20°C to 8°C | [1][6][8][9] |

Stability Profile and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation.[1][8][9]

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the bromine group, potentially forming hydrogen bromide gas.[1][8]

-

Thermal Decomposition: Elevated temperatures can cause the compound to decompose.[8][9]

-

Photodegradation: Exposure to light can alter the chemical properties of the compound.[1][8]

-

Oxidation: The ketone group can be oxidized to form carboxylic acids.[9]

-

Debromination: Degradation may also yield 1-phenyl-pentan-1-one through the loss of the bromine atom.[9]

Due to its reactivity, it is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[1]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store between 2°C and 8°C (35.6°F to 46.4°F) for general use. For long-term storage, -20°C is recommended. | To slow down potential degradation processes and minimize thermal decomposition. | [1][6][8][9] |

| Humidity | Store in a dry place with relative humidity below 60%. | To prevent hydrolysis of the bromine group. | [8] |

| Light Exposure | Store in amber-colored or light-resistant containers in a dark area. | To prevent photodegradation. | [1][8][9] |

| Atmosphere | Store in tightly sealed containers. Purging with an inert gas like nitrogen or argon is recommended to create an oxygen-free environment. | To prevent air and moisture ingress, which can lead to degradation, and to mitigate oxidation. | [1][8] |

| Container Type | Use chemically resistant containers such as borosilicate glass or high-density polyethylene (B3416737) (HDPE). | To prevent reactions with the container material. | [1][8] |

| Handling | Handle in a well-ventilated area or under a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | To minimize vapor exposure and prevent skin and eye contact due to its toxicity and irritant properties. | [1][2] |

| Inventory Management | Implement a robust inventory system to track quantity, location, and expiration dates. | To enhance safety, facilitate efficient laboratory operations, and ensure regulatory compliance. | [1] |

A logical workflow for maintaining the stability of this compound is illustrated in the following diagram.

Caption: Logical workflow for ensuring the stability of this compound.

Experimental Protocols for Analysis

Regular purity checks are recommended to monitor the stability of this compound.[9] While specific stability-indicating HPLC methods for this compound are not widely published, general analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) can be employed.

Thin-Layer Chromatography (TLC) for Routine Monitoring

A protocol for the synthesis of this compound mentions the use of TLC to monitor the reaction progress.[7] This technique can be adapted for routine purity checks.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A non-polar solvent system such as a mixture of hexane and ethyl acetate is suitable. The exact ratio should be optimized to achieve good separation.

-

Visualization: Detection can be achieved under UV light (254 nm) and/or by staining with a suitable reagent like potassium permanganate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

A detailed method for the analysis of this compound by GC-MS has been described.

Table 3: GC-MS Method Parameters

| Parameter | Condition |

| Gas Chromatograph | Agilent 6890N or similar |

| Mass Spectrometer | Agilent 5973N or similar |

| Injector Temperature | 250 °С |

| Ion Source Temperature | 230 °С |

| Quadrupole Temperature | 150 °С |

| Carrier Gas | Helium |

| Column Flow Rate | 1.2 ml/min |

| Column | Rxi-5-MS (30.0 m x 0.250 mm x 0.25 µm) or equivalent |

| Temperature Program | Start at 100 °С (hold for 3 min), ramp at 10 °С/min to 300 °С (hold for 10 min) |

| Data Analysis | MSD Productivity ChemStation with NIST and Cayman Spectral Libraries |

Source: Adapted from Tsynda et al., 2022.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Analysis

For quantitative determination, GC-FID can be utilized.

Table 4: GC-FID Method Parameters

| Parameter | Condition |

| Gas Chromatograph | Shimadzu GC 2010 Pro AF or similar |

| Injection Mode | Split (20:1 ratio) |

| Sample Size | 1 µl |

| Detector | Flame Ionization Detector (FID) |

| FID Temperature | 280 °С |

| Hydrogen Flow Rate | 40 ml/min |

| Airflow Rate | 400 ml/min |

| Temperature Program | Start at 100 °С (hold for 1 min), ramp at 25 °С/min to 275 °С (hold for 2 min) |

Source: Adapted from Tsynda et al., 2022.

The following diagram illustrates a general workflow for the analytical testing of this compound.

Caption: General analytical workflow for this compound.

Recommendations for Stability Studies

While the information provided offers a strong foundation for the stable storage and handling of this compound, it is highly recommended that researchers and drug development professionals conduct their own stability studies under their specific laboratory and storage conditions. Such studies should include:

-

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish degradation pathways.

-

Stability-Indicating Method Development: Developing and validating a stability-indicating analytical method, such as an HPLC method, that can separate the intact compound from all potential degradation products.

-

Long-Term and Accelerated Stability Testing: Performing stability studies at various time points under controlled temperature and humidity conditions to establish a re-test date or shelf life.

By adhering to the recommended storage and handling conditions and implementing a robust analytical monitoring program, the stability and integrity of this compound can be effectively maintained for its intended use in research and development.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. This compound | 49851-31-2 | Benchchem [benchchem.com]

- 3. asean.org [asean.org]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-phenyl-pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1-phenyl-pentan-1-one (also known as α-Bromovalerophenone), a chemical intermediate used in pharmaceutical synthesis and other research applications.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is essential.

Hazard Identification and Classification

This compound is a hazardous substance that can cause significant harm upon exposure.[4] It is described as an extremely toxic and physiologically dangerous compound with strong lachrymatory (tear-inducing) and irritating properties.[4] Inhalation of its vapors can lead to respiratory irritation, coughing, shortness of breath, and dizziness.[1] Direct contact can cause skin and eye irritation, with the potential for more severe reactions upon prolonged exposure.[1]

GHS Classification:

While a complete, officially ratified GHS classification is not uniformly available across all sources, the following classifications have been reported:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Danger | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage.[5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | GHS07 | Danger | H335: May cause respiratory irritation.[5] |

Note: Data on quantitative toxicity (e.g., LD50, LC50) is not available in the reviewed literature.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₁₁H₁₃BrO[6] |

| Molecular Weight | 241.12 g/mol [7] |

| Appearance | Light yellow to colorless oil/liquid[8] |

| Boiling Point | 94-96 °C (at 0.25 Torr)[5] |

| Density | ~1.310 g/cm³ (Predicted)[5] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly)[5] |

Safe Handling and Storage Protocols

Due to the hazardous nature of this compound, the following handling and storage procedures must be strictly followed.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any new procedure involving this chemical. The primary approach to safety is to minimize exposure through proper engineering controls and personal protective equipment.

Experimental Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

| Protection Type | Required Equipment | Specifications and Rationale |

| Eye & Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | To prevent skin contact. Gloves should be inspected before use and disposed of properly. |

| Body Protection | A lab coat or chemical-resistant apron | To protect skin and clothing from accidental spills. |

| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergencies or situations where a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of harmful and irritating vapors.[1] |

Storage

Proper storage is crucial to maintain the stability and safety of this compound.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. A dedicated chemical refrigerator at 2°C to 8°C is recommended.[1] |

| Light | Store in a dark area or use amber-colored containers to prevent photodegradation.[1] |

| Container | Use tightly sealed containers made of chemically resistant materials like borosilicate glass or high-density polyethylene (B3416737) (HDPE).[1] |

| Ventilation | Store in a well-ventilated area.[1] |

| Moisture | Keep containers tightly sealed to prevent moisture ingress, which can cause hydrolysis.[9] |

| Segregation | Store away from incompatible materials, such as strong reducing agents.[1] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6] |

| Eye Contact | Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill Response

Logical Flow for Spill Response:

Caption: A stepwise procedure for responding to a spill of this compound.

In the event of a spill, contain the area and clean with an inert absorbent material.[1] All waste must be disposed of in accordance with local, state, and federal regulations.

Fire-Fighting Measures

In case of a fire involving this compound, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the flames.[6] Firefighters should wear self-contained breathing apparatus.[6]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for this chemical and follow all institutional and regulatory guidelines.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound | 49851-31-2 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound CAS 49851-31-2 Aromatic the most popular in China -Hebei Kaiyang Trading Co., Ltd. [kaiyangpmk.com]

- 6. guidechem.com [guidechem.com]

- 7. alpha-Bromovalerophenone | LGC Standards [lgcstandards.com]

- 8. This compound-Pharmceutical Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]

- 9. bloomtechz.com [bloomtechz.com]

An In-Depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one (α-Bromovalerophenone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-phenyl-pentan-1-one, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role as a precursor to bioactive molecules.

Chemical Identity and Synonyms

This compound is an α-brominated aromatic ketone. For clarity and comprehensive reference, its various synonyms and identifiers are provided below.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Name | α-Bromovalerophenone |

| Alternative Names | 2-Bromovalerophenone, Bromovalerophenone |

| CAS Number | 49851-31-2 |

| Molecular Formula | C₁₁H₁₃BrO |

| IUPAC Name | 2-bromo-1-phenylpentan-1-one[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental planning and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 241.12 g/mol | [1][2] |

| Appearance | Clear colourless to bright yellow oily liquid | [3][4] |

| Boiling Point | 94-96 °C at 0.25 Torr | |

| Density | ~1.31 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol. Insoluble in water. | |

| Refractive Index | ~1.541 | |

| Flash Point | 42.5 °C |

Experimental Protocols

Synthesis of this compound from Valerophenone (B195941)

This protocol describes a common method for the α-bromination of valerophenone to yield this compound.[4]

Materials:

-

Valerophenone (1-phenyl-1-pentanone)

-

Sodium bromide (NaBr)

-

30% Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated sodium carbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide at room temperature.

-

Stir the mixture to ensure homogeneity.

-

Add 24 g (0.2 mol) of 30% hydrochloric acid to the flask.

-

Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.

-

Continue stirring the reaction for 1-2 hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete (as indicated by TLC), stop stirring and allow the mixture to separate into layers.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting product is α-bromovalerophenone as a bright yellow oily liquid. The reported yield is 95% with a purity of 98% (determined by HPLC).[3][4]

Synthesis of α-Pyrrolidinopentiophenone (α-PVP)

This compound is a critical precursor in the synthesis of α-pyrrolidinopentiophenone (α-PVP), a potent stimulant. This reaction is a nucleophilic substitution where the bromine atom is displaced by pyrrolidine.

Materials:

-

This compound

-

Pyrrolidine

-

Anhydrous benzene (B151609)

-

Anhydrous diethyl ether (Et₂O)

-

1N Hydrochloric acid (HCl)

-

15% Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve 1.00 g (4.15 mmol) of 2-bromo-1-phenylpentan-1-one in a mixture of 5 mL of anhydrous benzene and 5 mL of anhydrous Et₂O.

-

Add 1.06 g (12.45 mmol) of piperidine (B6355638) (as a representative amine) to the stirred solution.

-

Heat the reaction mixture at 45 °C for 20 hours under a nitrogen atmosphere.[5]

-

After cooling, dilute the reaction mixture with 10 mL of Et₂O and wash with two 10 mL portions of water.

-

Extract the organic layer with three 10 mL portions of 1N HCl.

-

Combine the acidic aqueous extracts and basify to a pH of 9-10 with a 15% NaOH solution.

-

Extract the aqueous layer with three 15 mL portions of Et₂O.

-

Combine the organic extracts, wash with four 25 mL portions of water and 20 mL of brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the free base of the product.[5]

Applications in Drug Development

Precursor for Synthetic Cathinones

As detailed in the experimental protocol, this compound is a well-documented precursor in the synthesis of synthetic cathinones, most notably α-PVP. The reactivity of the α-bromo group allows for the facile introduction of various amine-containing moieties, leading to a wide range of psychoactive compounds.

Intermediate in the Synthesis of Histone Demethylase (KDM1A) Inhibitors

Emerging research has identified this compound as a valuable intermediate in the preparation of substituted imidazole (B134444) derivatives that exhibit potent inhibitory activity against Lysine-Specific Demethylase 1A (KDM1A).[3] KDM1A is a key epigenetic regulator, and its inhibition is a promising therapeutic strategy in oncology.[6]

Signaling Pathways and Mechanisms of Action

While this compound itself is primarily a synthetic intermediate, the compounds derived from it have significant biological activities. The following section illustrates the mechanism of action of KDM1A inhibitors, a class of molecules that can be synthesized using this precursor.

KDM1A Inhibition Signaling Pathway

KDM1A (also known as LSD1) is a histone demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of KDM1A leads to the accumulation of H3K4me2 at gene promoters, resulting in a more open chromatin structure and the reactivation of tumor suppressor gene expression. This can induce cancer cell differentiation and apoptosis.[6][7]

Caption: KDM1A Inhibition Pathway.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis of bioactive compounds from this compound and their subsequent analysis is depicted below.

Caption: General Synthetic and Analytical Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. What are KDM1A inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Potential Biological Activities of 2-Bromo-1-phenyl-pentan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the biological activities of 2-Bromo-1-phenyl-pentan-1-one and its derivatives is limited in publicly available literature. This guide provides a technical framework based on the activities of structurally related compounds, namely α,β-unsaturated ketones and α-haloketones. The experimental protocols and potential mechanisms of action described herein are standard methodologies and plausible pathways for this class of molecules.

Introduction

This compound is an aromatic α-bromoketone, a class of organic compounds characterized by a carbonyl group with a bromine atom on the adjacent carbon. This structural motif renders the molecule highly reactive, making it a versatile intermediate for organic synthesis, particularly in the creation of pharmaceuticals and other specialty chemicals.[1][2][3] While it is noted as a precursor in the synthesis of certain psychoactive substances, its core structure is also a key feature in many compounds with significant therapeutic potential.[4]

The reactivity of the α-bromoketone moiety is central to its potential biological activity. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it a target for nucleophilic attack.[5] This reactivity is the basis for its potential role as a covalent inhibitor of enzymes, a mechanism that can offer high potency and a long duration of action.

Compounds containing the α,β-unsaturated ketone backbone, which can be formed from this compound derivatives via elimination reactions, are well-documented for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[6][7][8][9] This guide will explore these potential activities and provide the necessary experimental framework for their investigation.

Synthesis and Evaluation Workflow

The general workflow for investigating the biological activities of novel this compound derivatives involves synthesis, purification, characterization, and subsequent biological screening.

Potential Biological Activities & Mechanism of Action

Covalent Enzyme Inhibition

The primary mechanism underpinning the potential bioactivity of α-bromoketones is their function as electrophiles in nucleophilic substitution reactions.[5] This makes them ideal "warheads" for designing targeted covalent inhibitors. These inhibitors form a stable, permanent bond with a nucleophilic amino acid residue, such as cysteine or histidine, within the active site of a target protein, leading to irreversible inhibition.